molecular formula C16H8ClFN2O4 B405089 2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B405089
M. Wt: 346.69g/mol
InChI Key: KLTKKWBUIBXNGW-AUWJEWJLSA-N
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Description

2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro-nitro-phenyl group, a fluoro-benzylidene group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro-nitro-phenyl group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the oxazole ring.

    Addition of the fluoro-benzylidene group: This is usually done through a condensation reaction between a fluoro-benzaldehyde and the oxazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure precise control over reaction conditions.

    Catalysts: To enhance reaction rates and yields.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Amino derivatives: Formed from the reduction of the nitro group.

    Oxidized derivatives: Formed from the oxidation of the compound.

    Substituted derivatives: Formed from the substitution of the chloro group.

Scientific Research Applications

2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-nitro-phenyl)-4H-oxazol-5-one: Lacks the fluoro-benzylidene group.

    2-(2-Chloro-phenyl)-4-(3-fluoro-benzylidene)-4H-oxazol-5-one: Lacks the nitro group.

    2-(4-Nitro-phenyl)-4-(3-fluoro-benzylidene)-4H-oxazol-5-one: Lacks the chloro group.

Uniqueness

2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is unique due to the presence of all three functional groups (chloro, nitro, and fluoro-benzylidene) in its structure, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H8ClFN2O4

Molecular Weight

346.69g/mol

IUPAC Name

(4Z)-2-(2-chloro-4-nitrophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H8ClFN2O4/c17-13-8-11(20(22)23)4-5-12(13)15-19-14(16(21)24-15)7-9-2-1-3-10(18)6-9/h1-8H/b14-7-

InChI Key

KLTKKWBUIBXNGW-AUWJEWJLSA-N

SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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